molecular formula C12H12N2O3 B2925128 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione CAS No. 1955564-49-4

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione

Cat. No. B2925128
CAS RN: 1955564-49-4
M. Wt: 232.239
InChI Key: IWIZFKYKTAKHKQ-UHFFFAOYSA-N
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Description

“1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione” is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound involves the use of different cyclic or acyclic precursors, and the reaction conditions are reported in the literature . A new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the use of different synthetic strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.28 . The compound is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the pyrrolidine ring, a core component of this compound, is utilized to create novel biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage . This structural feature is crucial in the design of new drug candidates with diverse biological profiles.

Drug Discovery

The pyrrolidine scaffold is widely used in drug discovery for the treatment of human diseases. Its ability to adopt different stereoisomers and the spatial orientation of substituents can significantly influence the biological activity of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical factor in the development of new medications .

Chemistry

In the field of chemistry, the compound’s structure allows for the synthesis of various derivatives through functionalization of preformed pyrrolidine rings. This process is essential for creating structural diversity and modifying physicochemical parameters, which are vital for achieving optimal ADME/Tox results for drug candidates .

Materials Science

Pyrrolidine derivatives are explored in materials science for their potential use in creating new materials with unique properties. The compound’s molecular structure can be manipulated to develop materials with specific characteristics, such as increased durability or enhanced conductivity .

Environmental Science

The environmental applications of this compound are linked to its potential use in the detoxification and clearance of toxic substances. Its derivatives could be designed to interact with environmental contaminants, aiding in their breakdown and removal from ecosystems .

Biochemistry

In biochemistry, the compound’s derivatives can be used to study enzyme inhibition, particularly in relation to carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can lead to insights into the treatment of diseases such as glaucoma and edema .

Pharmacology

The pyrrolidine scaffold’s versatility extends to pharmacology, where it is used to create compounds with specific pharmacological activities. Its derivatives can act as agonists or antagonists to various receptors, influencing the development of drugs for conditions like autoimmune diseases .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, compounds with a similar pyrrolidine-2,5-dione scaffold have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Safety and Hazards

The safety information for this compound includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(13-17)9-2-4-10(5-3-9)14-11(15)6-7-12(14)16/h2-5,17H,6-7H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIZFKYKTAKHKQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione

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